REACTION_SMILES
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[CH2:1]([O:2][C:3](=[O:4])[n:6]1[cH:7][c:8]([CH:15]2[CH2:16][CH2:17][N:18]([C:21](=[O:22])[O:23][C:24]([CH3:25])([CH3:26])[CH3:27])[CH2:19][CH2:20]2)[c:9]2[c:10]1[n:11][cH:12][cH:13][cH:14]2)[CH3:5].[CH:30]([OH:31])([CH3:32])[CH3:33].[K+:29].[OH-:28]>>[nH:6]1[cH:7][c:8]([CH:15]2[CH2:16][CH2:17][N:18]([C:21](=[O:22])[O:23][C:24]([CH3:25])([CH3:26])[CH3:27])[CH2:19][CH2:20]2)[c:9]2[c:10]1[n:11][cH:12][cH:13][cH:14]2
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Name
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CCOC(=O)n1cc(C2CCN(C(=O)OC(C)(C)C)CC2)c2cccnc21
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)n1cc(C2CCN(C(=O)OC(C)(C)C)CC2)c2cccnc21
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Type
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product
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Smiles
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CC(C)(C)OC(=O)N1CCC(c2c[nH]c3ncccc23)CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |